

potential hazards and safety precautions for 4'-(chloroacetyl)acetanilide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-(Chloroacetyl)acetanilide

Cat. No.: B092876

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of 4'-(Chloroacetyl)acetanilide

Authored by: A Senior Application Scientist Abstract

4'-(Chloroacetyl)acetanilide is a valuable intermediate in pharmaceutical and chemical synthesis. Its utility, however, is matched by a distinct hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides an in-depth analysis of the potential hazards associated with **4'-(chloroacetyl)acetanilide**, grounded in its chemical properties and toxicological data. It further outlines comprehensive safety precautions, engineering controls, and detailed experimental protocols designed for researchers, scientists, and drug development professionals. The causality behind each safety recommendation is explained to foster a culture of safety and informed risk assessment in the laboratory.

Chemical and Physical Identity

4'-(Chloroacetyl)acetanilide is an α -chloroketone derivative of acetanilide.[\[1\]](#)[\[2\]](#)

Understanding its fundamental properties is the first step in a robust safety assessment.

Property	Value	Source
Chemical Name	N-[4-(2-chloroacetyl)phenyl]acetamide	[1]
Synonyms	p-(Acetylamino)phenacyl chloride, 4-Acetylaminophenacyl chloride	[3]
CAS Number	140-49-8	[3]
Molecular Formula	C ₁₀ H ₁₀ CINO ₂	[4]
Molecular Weight	211.64 g/mol	[4]
Appearance	Yellow-orange or brown odorless solid/powder	[1] [3]
Melting Point	216-219 °C	[2]
Flash Point	110 °C	[1]
Water Solubility	<0.1 g/100 mL at 19 °C	[1]

Hazard Identification and Toxicological Profile

The primary hazards of **4'-(chloroacetyl)acetanilide** stem from its irritant properties and its physical form as a fine powder. The Globally Harmonized System (GHS) provides a clear classification of its dangers.

GHS Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple suppliers.[\[1\]](#)

Toxicological Data

Acute toxicity data, while not indicating extreme toxicity, underscores the need for careful handling to prevent ingestion.

Route	Species	Value
Oral LD ₅₀	Rat	2150 mg/kg
Oral LD ₅₀	Mouse	1470 mg/kg

Source: National Toxicology Program (NTP), 1992.[\[1\]](#)

Expert Insight: The α -chloro-N-arylacetamide structure is reactive. The chloroacetyl group is an alkylating agent, which likely contributes to its irritant effects on skin, eyes, and the respiratory tract. The fine powder form increases the risk of inhalation and widespread contamination if not handled properly.

Reactivity and Stability

- Stability: The compound is stable under normal laboratory conditions.[\[5\]](#)
- Incompatibilities: It is reactive with strong oxidizing agents.[\[5\]](#)
- Hazardous Decomposition: When heated to decomposition, it can emit highly toxic and corrosive fumes, including nitrogen oxides (NO_x), carbon oxides (CO, CO₂), and hydrogen chloride gas.[\[2\]](#)[\[5\]](#)

Risk Assessment and Safety Precautions

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with **4'-(chloroacetyl)acetanilide**.

Engineering Controls

The primary engineering control is to minimize airborne dust.

- Ventilation: All handling of **4'-(chloroacetyl)acetanilide** powder must be conducted in a certified chemical fume hood or a ventilated enclosure to keep airborne levels below exposure limits.[6]
- Containment: For larger quantities, a glove box or other contained system should be considered.

Causality: The respiratory irritation (H335) is a direct consequence of inhaling the fine dust. A fume hood not only protects the user from inhaling the powder but also contains any spills, preventing wider contamination of the lab environment.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

- Eye and Face Protection: Chemical safety goggles that conform to EU standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.
- Skin Protection: A lab coat and disposable nitrile gloves are required. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[7] Contaminated gloves must be disposed of as chemical waste. For extensive handling, chemical-resistant clothing may be necessary.
- Respiratory Protection: If engineering controls are insufficient to prevent inhalation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) must be used.[7]

Causality: The skin (H315) and eye (H319) irritation warnings are direct drivers for the stringent requirements for gloves and goggles. Direct contact can lead to localized inflammation and discomfort.

Detailed Experimental Protocol for Safe Handling

This protocol provides a step-by-step methodology for safely weighing and using **4'-(chloroacetyl)acetanilide** in a typical laboratory synthesis.

Preparation and Weighing

- Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of any unnecessary items. Ensure an eyewash station and safety shower are accessible.[\[6\]](#)
- Don PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves.
- Material Transfer: Place the stock container of **4'-(chloroacetyl)acetanilide**, a tared weigh boat or beaker, and a spatula inside the fume hood.
- Weighing: Slowly open the stock container inside the hood. Use the spatula to carefully transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the side of the container.
- Closure and Cleanup: Securely close the stock container. Use a damp cloth or a specialized laboratory wipe to gently clean the spatula and any minor dust particles from the work surface within the hood. Dispose of the wipe in a designated solid waste container.

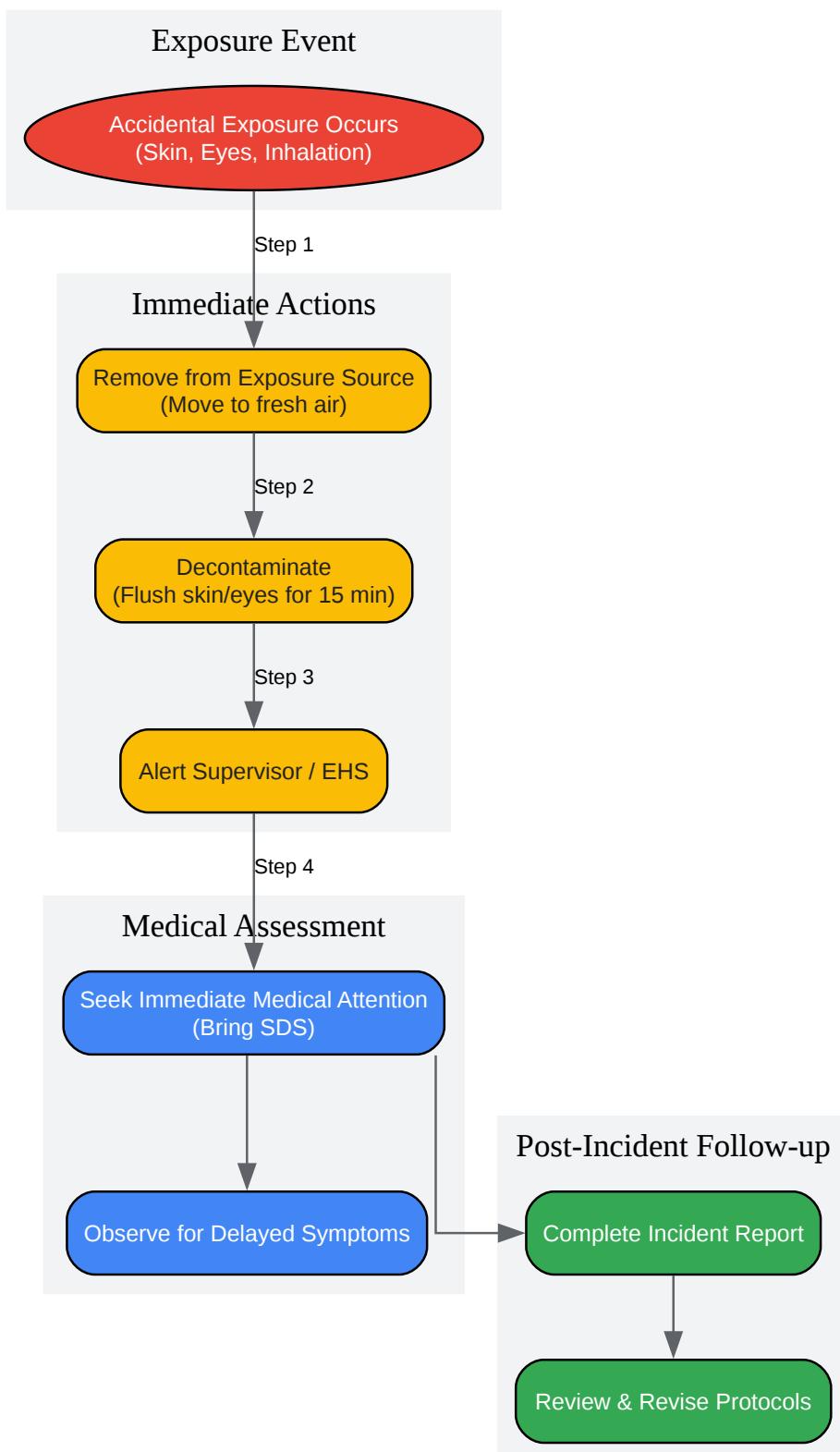
Use in a Reaction

- Solvent Addition: If dissolving the powder, add the solvent to the reaction vessel containing the weighed **4'-(chloroacetyl)acetanilide** inside the fume hood. Add the solvent slowly to avoid splashing.
- Reaction Setup: Assemble the reaction apparatus (e.g., glassware for reflux or stirring) within the fume hood.
- Monitoring: Monitor the reaction from outside the fume hood sash.
- Work-up and Disposal: All subsequent work-up procedures and disposal of waste must be conducted in accordance with institutional and local regulations for chemical waste.[\[7\]](#) Contaminated labware should be decontaminated or disposed of appropriately.

Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

Exposure Response


- Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. [6] Remove all contaminated clothing while rinsing. Seek medical attention if irritation develops or persists.
- Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
- Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Spill Response

- Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
- Control: Prevent further spillage if it is safe to do so.
- Cleanup (Small Spill): For a small spill within a fume hood, use appropriate tools to gently sweep up the solid material and place it in a labeled, sealed container for chemical waste disposal.[7] Avoid generating dust. Clean the area with a damp cloth.
- Cleanup (Large Spill): For a large spill, evacuate the area and contact the institution's environmental health and safety (EHS) department or emergency response team.

Emergency Response Workflow

The following diagram illustrates the logical flow for responding to an accidental exposure.

[Click to download full resolution via product page](#)

Caption: Workflow for responding to accidental exposure to **4'-(chloroacetyl)acetanilide**.

Conclusion

4'-(Chloroacetyl)acetanilide is a compound that can be used safely and effectively when its hazards are understood and respected. The causality is clear: its properties as a fine, irritant powder dictate the need for containment, careful handling to prevent dust formation, and appropriate PPE to prevent contact. By integrating the principles of engineering controls, diligent personal protection, and established safe handling protocols, researchers can minimize risks and ensure a safe laboratory environment. Adherence to these guidelines is not merely procedural; it is a fundamental aspect of responsible scientific practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 4'-(Chloroacetyl)-acetanilide | 140-49-8 [chemicalbook.com]
- 3. 4'-Chloroacetyl(acetanilide) - Hazardous Agents | Haz-Map [haz-map.com]
- 4. scbt.com [scbt.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [potential hazards and safety precautions for 4'-(chloroacetyl)acetanilide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092876#potential-hazards-and-safety-precautions-for-4-chloroacetyl-acetanilide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com